2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate
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Overview
Description
2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate is a compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate is unique due to its specific thioether and acetate functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C19H19NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C19H19NO2S/c1-13-8-9-17-16(12-13)19(23-11-10-22-14(2)21)18(20-17)15-6-4-3-5-7-15/h3-9,12,20H,10-11H2,1-2H3 |
InChI Key |
DUYQQCOWSZWQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2SCCOC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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